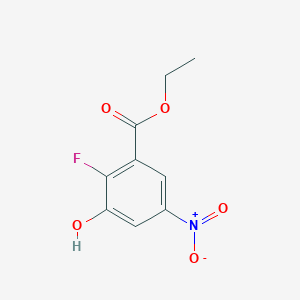

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate

説明

特性

分子式 |

C9H8FNO5 |

|---|---|

分子量 |

229.16 g/mol |

IUPAC名 |

ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C9H8FNO5/c1-2-16-9(13)6-3-5(11(14)15)4-7(12)8(6)10/h3-4,12H,2H2,1H3 |

InChIキー |

TZBLLYHLUWABFG-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])O)F |

製品の起源 |

United States |

準備方法

Detailed Nitration Procedure

The nitration step is critical for regioselectivity and yield. A typical procedure involves:

- Dissolving ethyl 2-fluoro-3-hydroxybenzoate in a suitable solvent.

- Adding a nitrating mixture composed of concentrated nitric acid and sulfuric acid slowly at low temperature (0–10°C).

- Maintaining the reaction temperature throughout the addition and subsequent reaction time to prevent side reactions.

- Quenching the reaction by pouring into ice/water to precipitate the product.

- Isolating the crude product by filtration followed by washing and purification.

This method ensures the nitro group is introduced at the 5-position relative to the hydroxyl group due to electronic and steric directing effects.

Industrial Scale Considerations

Industrial production of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate employs similar synthetic steps but with optimization for scale, cost, and safety. Key factors include:

- Use of industrial-grade reagents and solvents.

- Continuous or batch reactors with temperature control and efficient mixing.

- Purification via recrystallization or chromatographic techniques to achieve high purity.

- Waste management and recycling of acids and solvents to minimize environmental impact.

Alternative Synthetic Routes

Some patents and literature describe alternative approaches starting from chloro- or acetophenone derivatives bearing fluoro and nitro substituents, which are converted to the target compound through sequences involving:

- Halogenation or fluorination.

- Nitration using fuming nitric acid and sulfuric acid mixtures at elevated temperatures (~100–110°C).

- Esterification or conversion of acid chlorides to ethyl esters.

- Purification by crystallization and solvent extraction.

These methods emphasize controlling reaction temperature and stoichiometry to maximize yield and purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Nitration | Concentrated HNO₃ + H₂SO₄ | 0–10°C | Slow addition, temperature control crucial |

| Esterification | Ethanol + Acid catalyst (e.g., H₂SO₄) | Reflux (~78°C) | Converts acid to ethyl ester |

| Halogenation/Fluorination | Selective fluorinating agents or halogen sources | Variable | For introducing fluorine substituent |

| Purification | Recrystallization, chromatography | Ambient to reflux | Removes impurities and by-products |

Research Results and Yields

Typical Yields

Purification Techniques

- Recrystallization from ethanol or methanol is effective due to differential solubility.

- Silica gel chromatography using hexane/ethyl acetate gradients can separate nitro-containing byproducts.

Chemical Reaction Analysis

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate can undergo further transformations:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ethyl 2-fluoro-3-oxo-5-nitrobenzoate |

| Reduction | H₂ gas + Pd/C, Fe + HCl | Ethyl 2-fluoro-3-hydroxy-5-aminobenzoate |

| Nucleophilic Substitution | Amines, thiols + base (NaOH) | Substituted benzoates replacing fluoro group |

These reactions highlight the compound’s versatility as a synthetic intermediate.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration of ethyl 2-fluoro-3-hydroxybenzoate | Ethyl 2-fluoro-3-hydroxybenzoate | HNO₃ + H₂SO₄ | 0–10°C, slow addition | 80–90 | >95 | Selective nitration at 5-position |

| Halogenation + Nitration + Esterification | Chloro-5-fluoro acetophenone | Fuming HNO₃, H₂SO₄, ethanol | 100–110°C nitration, reflux esterification | ~85 | >90 | Multi-step, industrially scalable |

| Acid chloride formation + Esterification | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | SOCl₂, ethanol | Room temp for SOCl₂, reflux for esterification | 75–85 | >90 | Used in complex synthetic sequences |

化学反応の分析

Types of Reactions

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ethyl 2-fluoro-3-oxo-5-nitrobenzoate.

Reduction: Formation of ethyl 2-fluoro-3-hydroxy-5-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and nature of substituents on the benzoate scaffold significantly influence reactivity, solubility, and intermolecular interactions. Below is a comparative analysis with key analogs:

Table 1: Substituent Profiles and Key Properties

Crystallographic and Structural Insights

- Hydrogen Bonding : The hydroxyl group in the target compound likely forms robust hydrogen-bond networks, as observed in Etter’s graph-set analysis . This contrasts with methyl or methoxy-substituted analogs (e.g., Methyl 2-methoxy-5-nitrobenzoate), where weaker van der Waals interactions dominate .

- Crystallography Tools : Structural determination of such compounds relies on programs like SHELXL and ORTEP-3, which analyze hydrogen-bonding patterns and molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。